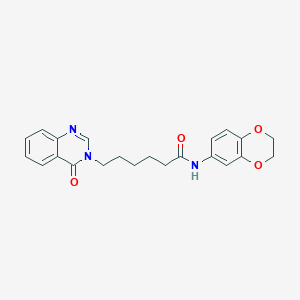
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide is a complex organic compound that features both benzodioxin and quinazolinone moieties. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide likely involves multiple steps, including the formation of the benzodioxin and quinazolinone rings, followed by their coupling through a hexanamide linker. Typical reaction conditions might include:
Formation of Benzodioxin Ring: This could involve the cyclization of a catechol derivative with an appropriate dihalide under basic conditions.
Formation of Quinazolinone Ring: This might involve the condensation of an anthranilic acid derivative with an amine, followed by cyclization.
Coupling Reaction: The final step would involve coupling the benzodioxin and quinazolinone intermediates through a hexanamide linker, possibly using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification protocols.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring could be susceptible to oxidation, forming quinones.
Reduction: The quinazolinone ring could be reduced to form dihydroquinazolinones.
Substitution: Functional groups on the benzodioxin or quinazolinone rings could be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield dihydroquinazolinones.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action would depend on the specific biological target. The compound could interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxin and quinazolinone moieties might contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
Benzodioxin Derivatives: Compounds with similar benzodioxin structures.
Quinazolinone Derivatives: Compounds with similar quinazolinone structures.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide is unique due to the combination of benzodioxin and quinazolinone moieties, which might confer unique biological activities and chemical properties.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide is a compound of interest due to its potential biological activities. This compound incorporates structural motifs known for their pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxin unit and a quinazoline derivative. Its molecular formula is C23H26N2O4, and it has a molecular weight of approximately 398.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4 |
| Molecular Weight | 398.47 g/mol |
| Purity | Typically >95% |
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, derivatives of 2,3-dihydroquinazolinones have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Quinazoline derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Inhibition of Enzymatic Activity
Molecular docking studies suggest that this compound may act as an inhibitor of certain key enzymes involved in cancer metabolism and microbial resistance mechanisms. For example, it has been proposed that quinazoline derivatives can inhibit enzymes such as dihydrofolate reductase and topoisomerases, which are crucial for DNA synthesis in both cancer cells and bacteria .
Case Studies
- Anticancer Study : A study on the effects of quinazoline derivatives on human cancer cell lines revealed that specific modifications in the structure led to enhanced cytotoxicity. The IC50 values ranged from 5 to 20 µM depending on the specific derivative tested .
- Antimicrobial Study : A series of quinazoline-based compounds were tested against Mycobacterium tuberculosis. One derivative exhibited an IC50 value of 1.35 µM, indicating strong potential as an anti-tubercular agent .
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21(24-16-9-10-19-20(14-16)29-13-12-28-19)8-2-1-5-11-25-15-23-18-7-4-3-6-17(18)22(25)27/h3-4,6-7,9-10,14-15H,1-2,5,8,11-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGHNXNQGNSQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














